AMG 837 calcium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C52H44CaF6O8 |

|---|---|

Molecular Weight |

951.0 g/mol |

IUPAC Name |

calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate |

InChI |

InChI=1S/2C26H21F3O3.Ca.2H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/q;;+2;;/p-2/t2*21-;;;/m00.../s1 |

InChI Key |

QIPOYAYDMYWBJC-QJOPACOMSA-L |

Isomeric SMILES |

CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2] |

Canonical SMILES |

CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

AMG 837 Calcium Hydrate: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] Developed for the potential treatment of type 2 diabetes mellitus, its mechanism centers on the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS).[4][5] This document provides a detailed technical guide on the mechanism of action of AMG 837 calcium hydrate (B1144303), summarizing key in vitro and in vivo data, experimental protocols, and associated signaling pathways. Although promising in preclinical studies, it is noteworthy that the clinical development of AMG 837 was discontinued.[6]

Core Mechanism of Action: GPR40/FFA1 Partial Agonism

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[1][7] The activation of GPR40 by endogenous long-chain fatty acids or synthetic agonists like AMG 837 leads to an increase in intracellular calcium concentrations, thereby enhancing glucose-dependent insulin secretion.[1][8] This glucose-dependent activity is a key feature, suggesting a lower risk of hypoglycemia compared to other secretagogues like sulfonylureas.[9]

Signaling Pathway

The activation of GPR40 by AMG 837 initiates a signaling cascade through the Gαq subunit of the G-protein.[8] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration is a critical step in the potentiation of insulin secretion from pancreatic β-cells.

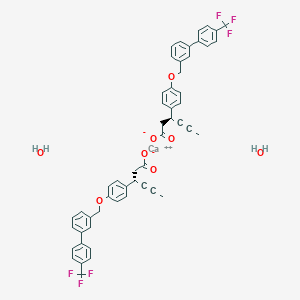

Figure 1: AMG 837 Signaling Pathway in Pancreatic β-cells.

Quantitative In Vitro Activity

AMG 837 has been characterized across various in vitro assays to determine its potency and efficacy at the GPR40 receptor. The following tables summarize the key quantitative data.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| GTPγS Binding | CHO cells expressing GPR40 | EC50 | 12 ± 2 | [10] |

| Inositol Phosphate Accumulation | CHO cells expressing GPR40 | EC50 | 11 ± 1 | [10] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | EC50 | 12 ± 1 | [10] |

| Aequorin Ca2+ Flux (in 100% human serum) | CHO cells expressing GPR40 | EC50 | 2,140 ± 310 | [9][11] |

| [3H]AMG 837 Binding | Human FFA1 receptor | pIC50 | 8.13 | [12] |

Table 1: In Vitro Potency of AMG 837

In Vivo Efficacy

Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering effects of AMG 837.

| Animal Model | Dosing | Effect on Glucose AUC | Reference |

| Zucker Fatty Rats (Day 21, IPGTT) | 0.03 mg/kg | 7% decrease | [9] |

| Zucker Fatty Rats (Day 21, IPGTT) | 0.1 mg/kg | 15% decrease (p<0.05) | [9] |

| Zucker Fatty Rats (Day 21, IPGTT) | 0.3 mg/kg | 25% decrease (p<0.001) | [9] |

Table 2: In Vivo Efficacy of AMG 837 in Zucker Fatty Rats

Experimental Protocols

GTPγS Binding Assay

A GTPγS binding assay using an anti-Gα-protein scintillation proximity assay format was employed.[11] Assays were performed in 96-well plates. Membranes from cells overexpressing GPR40 were incubated with varying concentrations of AMG 837, GDP, and [35S]GTPγS in assay buffer. The amount of [35S]GTPγS bound to the Gα subunit was quantified by scintillation counting.

Inositol Phosphate (IP) Accumulation Assay

Cells expressing GPR40 were seeded in 96-well plates and labeled with [3H]myo-inositol.[11] After labeling, cells were washed and incubated with AMG 837 in the presence of LiCl. The reaction was stopped, and the cells were lysed. The total IP fraction was isolated using anion-exchange chromatography and quantified by liquid scintillation counting.

Aequorin Calcium Flux Assay

CHO cells were co-transfected with GPR40 and aequorin expression plasmids.[10] Transfected cells were incubated with coelenterazine (B1669285) to reconstitute the aequorin. Cells were then stimulated with different concentrations of AMG 837, and the resulting luminescence, indicative of intracellular calcium levels, was measured using a luminometer.

In Vivo Glucose Tolerance Test (GTT)

Animal models, such as Sprague-Dawley or Zucker fatty rats, were used.[5][9] After a period of fasting, a baseline blood glucose measurement was taken. AMG 837 or vehicle was administered, followed by a glucose challenge (oral or intraperitoneal). Blood glucose and insulin levels were then measured at various time points post-glucose administration to assess glucose excursion and insulin secretion.

Figure 2: General Workflow for an In Vivo Glucose Tolerance Test.

Distinguishing Features and Allosteric Modulation

It is important to note that AMG 837 is a partial agonist of GPR40.[9] This contrasts with full agonists which may engage additional signaling pathways, such as the entero-insular axis by stimulating GLP-1 and GIP secretion.[7] Studies have shown that AMG 837 primarily acts on the pancreatic β-cell axis.[7] Furthermore, competition binding experiments have revealed that AMG 837 binds to a distinct site from other classes of GPR40 agonists, and can act as a positive allosteric modulator.[7]

Conclusion

AMG 837 calcium hydrate is a potent GPR40 partial agonist that enhances glucose-stimulated insulin secretion through a Gq-mediated signaling pathway, leading to increased intracellular calcium in pancreatic β-cells. Preclinical studies in rodent models demonstrated its efficacy in improving glucose tolerance.[1][5] The detailed in vitro and in vivo data provide a comprehensive understanding of its mechanism of action, which is valuable for researchers in the field of metabolic diseases and GPCR drug discovery. Despite its promising preclinical profile, the discontinuation of its clinical development underscores the challenges in translating preclinical efficacy to clinical safety and utility.[6]

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.plos.org [journals.plos.org]

- 10. researchgate.net [researchgate.net]

- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 12. medchemexpress.cn [medchemexpress.cn]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to AMG 837 Calcium Hydrate (B1144303) as a GPR40/FFA1 Partial Agonist

Introduction

G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1), has emerged as a promising therapeutic target for the treatment of type 2 diabetes mellitus.[1][2] This receptor is predominantly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids (FFAs).[2][3] Activation of GPR40 potentiates glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, which presents a significant advantage over traditional insulin secretagogues like sulfonylureas by potentially reducing the risk of hypoglycemia.[4] AMG 837 calcium hydrate is a potent, orally bioavailable, and selective partial agonist of GPR40.[5][6][7][8] This technical guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and experimental characterization of AMG 837.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | calcium (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoate hydrate[7] |

| Molecular Formula | C₅₂H₄₂CaF₆O₇[7][9] |

| Molecular Weight | 932.97 g/mol [7] |

| CAS Number | 1259389-38-2[7][9][10][11] |

| Appearance | White to off-white solid |

Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor.[4][5][6] Upon binding, it induces a conformational change in the receptor, leading to the activation of the Gαq subunit of the heterotrimeric G-protein.[3][4][12] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[3] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), leading to a transient increase in cytosolic Ca²⁺ concentration.[2][3][13] This elevation in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[2]

Pharmacological Data

The potency and efficacy of AMG 837 have been characterized in a variety of in vitro assays. The data consistently demonstrates its partial agonist activity compared to endogenous ligands like docosahexaenoic acid (DHA) and other synthetic full agonists.

Table 1: In Vitro Potency (EC₅₀) of AMG 837 in Functional Assays

| Assay | Cell Line | Species | EC₅₀ (nM) | Notes | Reference(s) |

| [³⁵S]-GTPγS Binding | A9_GPR40 membranes | Human | 1.5 ± 0.1 | Measures G-protein activation. | [4][12] |

| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | Measures a downstream product of PLC activation. | [4][5] |

| Aequorin Ca²⁺ Flux | CHO | Human | 13.5 ± 0.8 | Measures intracellular calcium mobilization. | [4][14][15] |

| Aequorin Ca²⁺ Flux | CHO | Rat | 23 | [9] | |

| Aequorin Ca²⁺ Flux | CHO | Mouse | 13 | [9] | |

| Glucose-Stimulated Insulin Secretion (GSIS) | Isolated Mouse Islets | Mouse | 142 ± 20 | Measures potentiation of insulin secretion at high glucose. | [4][5][12] |

Table 2: Partial Agonism of AMG 837 in Ca²⁺ Flux Assay

| GPR40 Plasmid Transfection Amount | Maximal Response of AMG 837 (% of DHA) | Cell Line | Reference(s) |

| 5000 ng | 85% | CHO | [12] |

| 500 ng | 40% | CHO | [4] |

| 50 ng | 20% | CHO | [4] |

| 5 ng | 10% | CHO | [4] |

Note: The partial agonism of AMG 837 becomes more pronounced at lower receptor expression levels, which may more closely mimic physiological conditions.[4][16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize AMG 837, based on published literature.

1. [³⁵S]-GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]-GTPγS, to G-proteins upon receptor activation.

-

Cell Culture and Membrane Preparation: A9 cells stably overexpressing human GPR40 (A9_GPR40) are cultured and harvested.[4][12] Cell pellets are homogenized in a lysis buffer and centrifuged to isolate the membrane fraction. The final membrane pellet is resuspended in a storage buffer and protein concentration is determined.

-

Assay Procedure: Membranes are incubated in an assay buffer containing GDP, [³⁵S]-GTPγS, and varying concentrations of AMG 837.[4] The reaction is typically carried out at 30°C for 30-60 minutes.

-

Separation and Detection: The reaction is terminated, and antibody capture methods followed by filtration are used to separate G-protein-bound [³⁵S]-GTPγS from the free radioligand.[12] The amount of bound radioactivity on the filter plates is quantified using a scintillation counter.

-

Data Analysis: Non-linear regression is used to fit the dose-response data and determine the EC₅₀ value.

2. Intracellular Calcium (Ca²⁺) Flux Assay

This cell-based functional assay measures the increase in intracellular calcium concentration following receptor activation.

-

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with a GPR40 expression plasmid and a plasmid encoding a Ca²⁺-sensitive bioluminescent reporter, such as aequorin.[4][17]

-

Assay Procedure: Transfected cells are harvested and incubated with a coelenterazine (B1669285) substrate to charge the aequorin. The cells are then exposed to varying concentrations of AMG 837.

-

Detection: Upon agonist-induced Ca²⁺ release, aequorin emits light, which is detected by a luminometer.[4]

-

Data Analysis: The luminescence signal is recorded over time. The peak response at each agonist concentration is used to generate a dose-response curve, from which the EC₅₀ is calculated. To assess partial agonism, the maximal response is compared to that of a full agonist like DHA.[12][17]

3. Glucose-Stimulated Insulin Secretion (GSIS) Assay

This primary cell assay directly measures the physiological endpoint of GPR40 activation in pancreatic β-cells.

-

Islet Isolation: Pancreatic islets are isolated from mice using collagenase digestion followed by density gradient centrifugation.[4][17]

-

Islet Culture and Pre-incubation: Isolated islets are cultured overnight. Before the experiment, islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.

-

Assay Procedure: Groups of islets are then incubated in buffers containing either a low (non-stimulatory) or high (stimulatory, e.g., 16.7 mM) glucose concentration, in the presence of varying concentrations of AMG 837 or vehicle control.[4][17]

-

Insulin Measurement: After the incubation period (typically 60 minutes), the supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The amount of insulin secreted is normalized to the islet number or protein content. The potentiation of GSIS by AMG 837 at high glucose is plotted against the compound concentration to determine the EC₅₀. The specificity of the effect is confirmed by using islets from GPR40 knockout mice, in which AMG 837 should have no effect.[4][17]

Implications for Drug Development

AMG 837 represents a significant milestone in the development of GPR40 agonists.[5][6] Its characterization as a potent partial agonist that enhances insulin secretion in a glucose-dependent manner highlights the therapeutic potential of targeting GPR40 for type 2 diabetes.[4][8] However, the development of AMG 837 was discontinued, reportedly due to concerns over off-target effects or toxicity observed in clinical trials.[13][18] This experience, along with that of other GPR40 modulators, underscores the importance of thorough preclinical safety and selectivity profiling. The distinction between partial and full agonists, and their differential engagement of signaling pathways (e.g., some full agonists also stimulate incretin (B1656795) secretion), is a critical area of ongoing research that will inform the design of next-generation GPR40-targeted therapies.[16][19][20]

This compound is a well-characterized GPR40/FFA1 partial agonist that has served as a valuable tool for understanding the pharmacology of this important metabolic receptor. The data clearly demonstrates its ability to potentiate glucose-stimulated insulin secretion through the Gαq-PLC-Ca²⁺ signaling pathway. The detailed experimental protocols provided herein offer a guide for the continued investigation of GPR40 modulators. While clinical development of AMG 837 did not proceed, the knowledge gained from its study continues to inform the quest for safer and more effective treatments for type 2 diabetes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Liminal BioSciences - GPR40 Agonist Program [liminalbiosciences.com]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 5. journals.plos.org [journals.plos.org]

- 6. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. molnova.com [molnova.com]

- 10. AMG 837 (calciuM hydrate) | 1259389-38-2 [m.chemicalbook.com]

- 11. This compound - CAS:1259389-38-2 - 阿镁生物 [amaybio.com]

- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. axonmedchem.com [axonmedchem.com]

- 16. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 17. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 18. researchgate.net [researchgate.net]

- 19. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery and Optimization of Potent GPR40 Full Agonists Containing Tricyclic Spirocycles - PMC [pmc.ncbi.nlm.nih.gov]

AMG 837 Calcium Hydrate: A Deep Dive into Glucose-Dependent Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details its mechanism of action, key quantitative data, experimental protocols, and the signaling pathways involved in its glucose-dependent potentiation of insulin (B600854) secretion, a promising therapeutic strategy for type 2 diabetes.

Core Mechanism of Action

AMG 837 is a member of the β-substituted phenylpropanoic acid class of compounds.[1] It acts as a partial agonist at the GPR40 receptor, which is highly expressed in pancreatic β-cells.[2][3] The activation of GPR40 by AMG 837 is glucose-dependent, meaning it enhances insulin secretion only in the presence of elevated glucose levels.[2][4] This glucose sensitivity offers a significant potential advantage over other insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.[5]

The binding of AMG 837 to GPR40, a Gαq-coupled receptor, initiates a signaling cascade that results in increased intracellular calcium concentrations, a key trigger for insulin granule exocytosis.[4][6] Preclinical studies have demonstrated that AMG 837 effectively lowers glucose excursions and increases glucose-stimulated insulin secretion in both normal and diabetic rodent models.[4][7]

Quantitative Data Summary

The following tables summarize the key in vitro potency, efficacy, and in vivo pharmacokinetic parameters of AMG 837.

Table 1: In Vitro Activity of AMG 837

| Parameter | Species/Cell Line | Value | Reference |

| GPR40 Calcium Flux EC₅₀ | Human (CHO cells) | 13.5 nM | [8] |

| GPR40 Calcium Flux EC₅₀ | Mouse | 22.6 ± 1.8 nM | [4] |

| GPR40 Calcium Flux EC₅₀ | Rat | 31.7 ± 1.8 nM | [4] |

| GPR40 Calcium Flux EC₅₀ | Dog | 71.3 ± 5.8 nM | [4] |

| GPR40 Calcium Flux EC₅₀ | Rhesus Monkey | 30.6 ± 4.3 nM | [4] |

| Insulin Secretion EC₅₀ (from isolated mouse islets at 16.7 mM glucose) | Mouse | 142 ± 20 nM | [5][8] |

| Specific [³H]AMG 837 Binding pIC₅₀ | Human FFA1 Receptor | 8.13 | [9] |

Table 2: Pharmacokinetic Profile of AMG 837 in Rats

| Parameter | Dose | Value | Reference |

| Oral Bioavailability (%F) | 0.5 mg/kg | 84% | [4][5] |

| Maximum Plasma Concentration (Cₘₐₓ) | 0.5 mg/kg | 1.4 µM | [4][5] |

Signaling and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway of AMG 837 and a typical experimental workflow for assessing its activity.

AMG 837 signaling pathway in pancreatic β-cells.

Workflow for evaluating AMG 837 efficacy.

Detailed Experimental Protocols

In Vitro: Calcium Flux Assay

This assay is fundamental to determining the potency of GPR40 agonists.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human GPR40/FFA1 receptor are commonly used.

-

Assay Principle: The assay measures changes in intracellular calcium concentration upon compound stimulation. This is often achieved using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a photoprotein like aequorin.[4]

-

Procedure:

-

Cells are seeded into 96- or 384-well plates and incubated to allow for attachment.

-

The cells are then loaded with a calcium indicator dye in a physiological buffer.

-

A baseline fluorescence reading is taken using a plate reader (e.g., FLIPR, FlexStation).

-

Serial dilutions of AMG 837 are added to the wells, and the change in fluorescence, corresponding to calcium mobilization, is recorded over time.

-

-

Data Analysis: The peak fluorescence response is plotted against the compound concentration. An EC₅₀ value, the concentration at which 50% of the maximal response is achieved, is calculated using a four-parameter logistic equation.

In Vitro: Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

This protocol assesses the direct effect of AMG 837 on pancreatic islet function.

-

Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion of the pancreas followed by density gradient centrifugation.[4]

-

Islet Culture and Treatment:

-

Isolated islets are allowed to recover overnight in culture medium.

-

Groups of size-matched islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.

-

The islets are then transferred to a high-glucose buffer (e.g., 16.7 mM glucose) containing various concentrations of AMG 837 or vehicle control.[5]

-

Incubation is typically carried out for 60-90 minutes at 37°C.

-

-

Insulin Measurement: After incubation, the supernatant is collected, and the insulin concentration is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The amount of secreted insulin is normalized to the islet number or protein content. The dose-response relationship is plotted to determine the EC₅₀ of AMG 837 for potentiating glucose-stimulated insulin secretion. To confirm GPR40-dependency, the experiment can be repeated using islets from GPR40 knockout mice, in which AMG 837 should have no effect.[5]

In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT)

This is a standard in vivo model to evaluate the anti-diabetic efficacy of a compound.

-

Animal Models: Normal Sprague-Dawley rats are used to assess effects in a euglycemic state, while obese Zucker fatty rats serve as a model of insulin resistance and type 2 diabetes.[4][7]

-

Procedure:

-

Animals are fasted overnight.

-

AMG 837 is administered via oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg).[4]

-

After a set pre-treatment time (e.g., 30 minutes), a baseline blood sample is collected (t=0).

-

A glucose bolus (e.g., 2 g/kg) is administered via intraperitoneal injection.

-

Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).

-

-

Analysis:

-

Plasma glucose concentrations are measured at each time point. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

-

Plasma insulin levels are also measured to confirm that the glucose-lowering effect is due to enhanced insulin secretion.[4]

-

-

Chronic Dosing Studies: To assess the durability of the effect, the IPGTT can be performed after a period of daily dosing (e.g., 21 days).[5]

Conclusion

AMG 837 calcium hydrate is a potent GPR40 partial agonist that enhances insulin secretion in a glucose-dependent manner. Its favorable preclinical profile, including good oral bioavailability and robust efficacy in rodent models of diabetes, highlights the therapeutic potential of targeting GPR40. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working on novel treatments for type 2 diabetes. While clinical development of some GPR40 agonists has faced challenges, the mechanism of action remains a compelling and actively pursued area of metabolic disease research.[3][10]

References

- 1. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 5. journals.plos.org [journals.plos.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. This compound 1259389-38-2 | MCE [medchemexpress.cn]

- 10. researchgate.net [researchgate.net]

Unveiling the Potency of AMG 837 Calcium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological properties of AMG 837 calcium hydrate (B1144303), a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document collates key data on its mechanism of action, binding characteristics, and efficacy, supported by detailed experimental protocols and visual representations of its signaling pathways and experimental workflows.

Core Pharmacological Attributes

AMG 837 is a novel, orally bioavailable small molecule that has demonstrated significant potential in preclinical studies for the treatment of type 2 diabetes.[1][2][3][4] It enhances glucose-stimulated insulin (B600854) secretion (GSIS) by activating GPR40, a receptor predominantly expressed on pancreatic β-cells.[5][6] The activity of AMG 837 is glucose-dependent, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[6]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of AMG 837.

Table 1: In Vitro Activity of AMG 837

| Assay Type | Cell Line/System | Species | Parameter | Value (nM) | Reference(s) |

| GTPγS Binding | A9_GPR40 cell membranes | Human | EC50 | 1.5 ± 0.1 | [5][6] |

| Inositol (B14025) Phosphate Accumulation | A9_GPR40 cells | Human | EC50 | 7.8 ± 1.2 | [5][6] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Human | EC50 | 13.5 | [7][8] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Mouse | EC50 | 22.6 | [7] |

| Aequorin Ca2+ Flux | CHO cells expressing GPR40 | Rat | EC50 | 31.7 | [7] |

| Glucose-Stimulated Insulin Secretion | Isolated mouse islets | Mouse | EC50 | 142 ± 20 | [6] |

| Radioligand Binding ([³H]AMG 837) | A9 membranes expressing FFA1 | - | Kd | 3.6 | [9] |

Table 2: In Vivo Efficacy of AMG 837 in Rodent Models

| Animal Model | Dosing Regimen | Effect | Reference(s) |

| Normal Sprague-Dawley Rats | Single oral gavage (0.03, 0.1, 0.3 mg/kg) | Lowered glucose excursions and increased GSIS during IPGTT. | [10] |

| Obese Zucker Fatty Rats | Single oral gavage (0.03, 0.1, 0.3 mg/kg) | Lowered glucose excursions and increased GSIS during IPGTT. | [10] |

| Obese Zucker Fatty Rats | Daily oral gavage for 21 days (0.03, 0.1, 0.3 mg/kg) | Sustained improvement in glucose tolerance. Decrease in glucose AUC of 17%, 34%, and 39% respectively. | [5][6] |

Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor.[1][5] GPR40 is coupled to the Gαq class of G-proteins.[5][6] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to an increase in cytosolic Ca2+ concentration. This elevation in intracellular calcium is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[11]

Detailed Experimental Protocols

In Vitro Assays

-

Objective: To determine the ability of AMG 837 to activate GPR40 by measuring the binding of [35S]-GTPγS to Gαq proteins.

-

Cell Line: A9 cell line stably overexpressing human GPR40 (A9_GPR40).

-

Methodology:

-

Prepare cell membranes from A9_GPR40 cells.

-

Incubate the cell membranes with varying concentrations of AMG 837 in the presence of [35S]-GTPγS.

-

The agonist-stimulated [35S]-GTPγS binding is measured using an antibody capture method.

-

The amount of bound radioactivity is quantified to determine the EC50 value.

-

2. Inositol Phosphate (IP) Accumulation Assay [5][6]

-

Objective: To measure the functional consequence of GPR40 activation by quantifying the accumulation of the second messenger inositol phosphate.

-

Cell Line: A9_GPR40 cells.

-

Methodology:

-

Culture A9_GPR40 cells and label with [3H]-myo-inositol.

-

Expose the cells to different concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).

-

Lyse the cells and separate the inositol phosphates using chromatography.

-

Quantify the amount of [3H]-inositol phosphates to determine the EC50 value.

-

3. Calcium (Ca2+) Flux Assay [1][10]

-

Objective: To measure the increase in intracellular calcium concentration following GPR40 activation.

-

Cell Line: CHO cells transiently or stably expressing GPR40 and aequorin (a Ca2+-sensitive bioluminescent reporter).

-

Methodology:

-

Co-transfect CHO cells with a GPR40 expression plasmid and an aequorin expression plasmid.

-

Incubate the cells with coelenterazine, the substrate for aequorin.

-

Add varying concentrations of AMG 837 to the cells.

-

Measure the resulting luminescence using a luminometer, which is proportional to the intracellular Ca2+ concentration.

-

Calculate the EC50 value from the dose-response curve.

-

In Vivo Studies

1. Intraperitoneal Glucose Tolerance Test (IPGTT) [10]

-

Objective: To evaluate the effect of AMG 837 on glucose disposal in vivo.

-

Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats.

-

Methodology:

-

Fast the animals overnight.

-

Administer AMG 837 or vehicle via oral gavage.

-

After a specified time (e.g., 30 minutes), administer an intraperitoneal bolus of glucose.

-

Collect blood samples at various time points post-glucose challenge.

-

Measure blood glucose and insulin levels.

-

Calculate the area under the curve (AUC) for glucose to assess glucose tolerance.

-

Selectivity and Plasma Protein Binding

AMG 837 demonstrates high selectivity for GPR40 over other free fatty acid receptors such as GPR41, GPR43, and GPR120, with EC50 values greater than 10,000 nM for these off-target receptors.[12] However, weak inhibition of the α2-adrenergic receptor (IC50: 3 μM) has been noted.[12] AMG 837 is extensively bound to plasma proteins, with 98.7% binding observed in human plasma.[5][6] This high degree of plasma protein binding, particularly to albumin, can reduce its free concentration and thus its apparent potency in the presence of serum.[5][6]

Conclusion

AMG 837 calcium hydrate is a potent and selective GPR40 partial agonist with a clear mechanism of action involving the Gαq-PLC-Ca2+ signaling pathway. Preclinical in vitro and in vivo studies have consistently demonstrated its ability to enhance glucose-stimulated insulin secretion and improve glucose tolerance in rodent models of type 2 diabetes. The detailed pharmacological data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on novel therapeutics for metabolic diseases.

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]

- 3. medkoo.com [medkoo.com]

- 4. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 6. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. biorxiv.org [biorxiv.org]

- 10. journals.plos.org [journals.plos.org]

- 11. researchgate.net [researchgate.net]

- 12. molnova.com [molnova.com]

AMG 837 Calcium Hydrate: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AMG 837 calcium hydrate, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details its mechanism of action, key preclinical findings, and the experimental protocols utilized in its evaluation for the treatment of type 2 diabetes.

Core Mechanism of Action

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β-cells.[1][2] Upon binding, AMG 837 activates the Gαq signaling pathway, leading to the stimulation of phospholipase C (PLC).[1][3] This, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] The subsequent increase in intracellular IP3 levels triggers the release of calcium (Ca2+) from the endoplasmic reticulum, resulting in an elevation of cytosolic Ca2+ concentrations.[1][3] This rise in intracellular calcium enhances glucose-stimulated insulin (B600854) secretion (GSIS) from the pancreatic β-cells.[1][4] A key characteristic of AMG 837's action is its glucose dependency; it potentiates insulin secretion only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[1]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of AMG 837.

Table 1: In Vitro Activity of AMG 837

| Assay Type | Cell Line/System | Species | EC50 (nM) | Emax (% of DHA) | Reference |

| GTPγS Binding | A9_GPR40 Membranes | Human | 1.5 ± 0.1 | Not Reported | [1][5] |

| Inositol Phosphate Accumulation | A9_GPR40 Cells | Human | 7.8 ± 1.2 | Not Reported | [1][2] |

| Aequorin Ca2+ Flux | CHO Cells | Human | 13.5 ± 0.8 | 85% | [1][5] |

| Aequorin Ca2+ Flux | CHO Cells | Mouse | 22.6 ± 1.8 | Not Reported | [1] |

| Aequorin Ca2+ Flux | CHO Cells | Rat | 31.7 ± 1.8 | Not Reported | [1] |

| Glucose-Stimulated Insulin Secretion | Isolated Pancreatic Islets | Mouse | 142 ± 20 | Not Applicable | [1][5] |

*DHA: Docosahexaenoic acid, a natural GPR40 ligand.[1]

Table 2: In Vivo Efficacy of AMG 837 in Rodent Models

| Animal Model | Dosing Regimen | Endpoint | Result | Reference |

| Sprague-Dawley Rats | Single oral dose (0.03, 0.1, 0.3 mg/kg) | Glucose AUC (IPGTT) | Dose-dependent reduction | [1][5] |

| Sprague-Dawley Rats | Single oral dose (0.3 mg/kg) | Plasma Insulin | Increased post-glucose challenge | [1] |

| Zucker Fatty Rats | Single oral dose (0.3, 1, 3 mg/kg) | Glucose AUC (IPGTT) | Dose-dependent reduction | [1][2] |

| Zucker Fatty Rats | 21-day daily oral dosing (0.03, 0.1, 0.3 mg/kg) | Glucose AUC (IPGTT) | Sustained reduction (17%, 34%, 39% respectively) | [1] |

| Zucker Fatty Rats | 21-day daily oral dosing (0.03, 0.1, 0.3 mg/kg) | Plasma Insulin | Increased post-glucose challenge | [1] |

*AUC: Area under the curve; IPGTT: Intraperitoneal Glucose Tolerance Test.

Table 3: Pharmacokinetic Profile of AMG 837 in Rats

| Parameter | Value |

| Oral Bioavailability (%F) | 84% |

| Cmax (at 0.5 mg/kg oral dose) | 1.4 µM |

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway Activated by AMG 837

Caption: GPR40 signaling cascade initiated by AMG 837.

Experimental Workflow for Preclinical Evaluation of AMG 837

References

- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 2. journals.plos.org [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action: A Technical Guide to Intracellular Calcium Mobilization by AMG 837

For Immediate Release

This whitepaper provides an in-depth technical overview of AMG 837, a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Intended for researchers, scientists, and drug development professionals, this document details the core mechanism of AMG 837-induced intracellular calcium mobilization, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Introduction to AMG 837

AMG 837 is a novel, orally bioavailable small molecule that has been instrumental in elucidating the therapeutic potential of targeting GPR40 for the treatment of type 2 diabetes.[1][2] Its primary mechanism of action involves the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells.[3][4] A critical step in this process is the mobilization of intracellular calcium, a key second messenger in cellular signaling.[5][6][7]

The GPR40 Signaling Cascade and Calcium Mobilization

AMG 837 exerts its effects by binding to and activating GPR40, a receptor predominantly expressed in pancreatic β-cells.[4][5] GPR40 is coupled to the Gαq/11 class of G-proteins.[5][8] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC).[5][9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7] IP3 subsequently binds to its receptor (IP3R) on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm and thereby increasing the intracellular calcium concentration.[9][10] This elevation in cytosolic calcium is a crucial signal that contributes to the potentiation of insulin secretion in the presence of elevated glucose levels.[5][7]

Quantitative Analysis of AMG 837-Induced Calcium Mobilization

The potency of AMG 837 in inducing intracellular calcium flux has been quantified across various species. The half-maximal effective concentration (EC50) values demonstrate its high affinity and activity at the GPR40 receptor.

| Species | Receptor | Assay Type | EC50 (nM) | Reference |

| Human | GPR40 | Aequorin Ca²⁺ Flux | 13.5 ± 0.8 | [3][11] |

| Mouse | GPR40 | Aequorin Ca²⁺ Flux | 22.6 ± 1.8 | [3] |

| Rat | GPR40 | Aequorin Ca²⁺ Flux | 31.7 ± 1.8 | [3] |

| Dog | GPR40 | Aequorin Ca²⁺ Flux | 71.3 ± 5.8 | [3] |

| Rhesus Monkey | GPR40 | Aequorin Ca²⁺ Flux | 30.6 ± 4.3 | [3] |

| Human | GPR40 | Inositol Phosphate Accumulation | 7.8 ± 1.2 | [4] |

| Mouse | Islets | Insulin Secretion | 142 ± 20 | [4][11] |

| CHO Cells | GPR40 | Calcium Flux | 120 ± 10 | [12] |

Note: EC50 values can vary based on the cell line and assay conditions.

AMG 837 is characterized as a partial agonist.[3][12] In studies comparing its activity to endogenous fatty acid ligands like docosahexaenoic acid (DHA), AMG 837 demonstrates a lower maximal response.[3] It is also highly specific for GPR40, showing no activity at related receptors such as GPR41, GPR43, or GPR120 at concentrations up to 10 µM.[3][11]

Experimental Protocols for Measuring Intracellular Calcium Mobilization

The quantification of intracellular calcium mobilization is a cornerstone of characterizing GPR40 agonists. The two primary methods cited in the literature for AMG 837 are the aequorin bioluminescence assay and fluorescent calcium indicator assays, such as those using Fluo-4 AM.

Aequorin-Based Calcium Flux Assay

This method utilizes a Ca²⁺-sensitive bioluminescent reporter, aequorin.[3][11]

Methodology:

-

Cell Culture and Transfection: CHO cells are transiently transfected with human GPR40 and aequorin expression plasmids.

-

Cell Plating: Transfected cells are seeded into 96-well or 384-well plates.

-

Coelenterazine Loading: Cells are incubated with coelenterazine, the luciferin (B1168401) substrate for aequorin, to reconstitute the active photoprotein.

-

Compound Addition: AMG 837 at various concentrations is added to the wells.

-

Luminescence Detection: The resulting bioluminescence, which is proportional to the intracellular calcium concentration, is measured using a luminometer.

-

Data Analysis: The EC50 value is determined by plotting the luminescence response against the logarithm of the AMG 837 concentration and fitting the data to a sigmoidal dose-response curve.

Fluo-4 AM Calcium Assay

This technique employs a fluorescent dye, Fluo-4 AM, which can cross the cell membrane.[13][14][15] Once inside the cell, esterases cleave the AM group, trapping the dye. The fluorescence of Fluo-4 increases significantly upon binding to calcium.[14][16]

Methodology:

-

Cell Culture: Plate cells (e.g., CHO-K1 or other suitable cell lines stably or transiently expressing GPR40) in a 96-well or 384-well black wall/clear bottom plate and culture overnight.[13]

-

Preparation of Dye-Loading Solution:

-

Prepare a stock solution of Fluo-4 AM in anhydrous DMSO.[14]

-

On the day of the experiment, prepare a working dye-loading solution by diluting the Fluo-4 AM stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[13][14] The final concentration of Fluo-4 AM is typically in the range of 2-5 µM.[16]

-

-

Cell Loading:

-

Compound Preparation: Prepare a plate with serial dilutions of AMG 837 in the assay buffer.

-

Fluorescence Measurement:

-

Place the cell plate into a fluorescence microplate reader equipped with an automated injection system.

-

Monitor the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[13][14]

-

Establish a baseline fluorescence reading before adding the compound.

-

Inject the AMG 837 solution and continue to record the fluorescence intensity to measure the calcium response.

-

-

Data Analysis: The change in fluorescence intensity is used to determine the intracellular calcium mobilization. Dose-response curves are generated to calculate the EC50.

Conclusion

AMG 837 is a valuable pharmacological tool for studying the GPR40 signaling pathway. Its well-characterized mechanism of action, involving the Gαq-PLC-IP3 pathway to induce intracellular calcium mobilization, provides a clear framework for its effects on potentiating glucose-stimulated insulin secretion. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the fields of metabolic disease and GPCR pharmacology. The continued investigation of compounds like AMG 837 will be crucial in advancing our understanding of GPR40 as a therapeutic target.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medkoo.com [medkoo.com]

- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 4. journals.plos.org [journals.plos.org]

- 5. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. academic.oup.com [academic.oup.com]

- 10. GPR40 activation initiates store-operated Ca2+ entry and potentiates insulin secretion via the IP3R1/STIM1/Orai1 pathway in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 13. abcam.com [abcam.com]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. hellobio.com [hellobio.com]

- 16. interchim.fr [interchim.fr]

An In-depth Technical Guide on AMG 837 Calcium Hydrate and Gαq Protein Coupling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

AMG 837 is a potent and orally bioavailable partial agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3] This receptor is a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS). The primary mechanism of action for AMG 837 involves the activation of the Gαq signaling pathway, leading to an increase in intracellular calcium concentrations and subsequent potentiation of insulin release from pancreatic β-cells.[1][4][5] This guide provides a comprehensive overview of the Gαq protein coupling of AMG 837, including its pharmacological properties, the signaling cascade it initiates, and detailed protocols for key experimental assays used in its characterization.

Introduction to AMG 837 and GPR40/FFA1

AMG 837 is a synthetic, small-molecule agonist developed for the potential treatment of type 2 diabetes.[2][6] Its therapeutic target, GPR40, is a member of the G protein-coupled receptor family that is predominantly expressed in pancreatic β-cells and, to a lesser extent, in enteroendocrine cells.[1][7] Natural ligands for GPR40 include medium to long-chain free fatty acids, which are known to acutely stimulate insulin and incretin (B1656795) secretion.[1][6] AMG 837 mimics this effect in a glucose-dependent manner, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues like sulfonylureas.[1]

The compound is a partial agonist, and its activity is mediated through the Gαq class of G-proteins.[1][4] Upon binding of AMG 837, GPR40 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit, initiating a downstream signaling cascade that results in calcium mobilization.

Gαq Signaling Pathway of AMG 837

The activation of GPR40 by AMG 837 exclusively initiates the Gαq signaling pathway.[4] This pathway is a central mechanism for regulating intracellular calcium levels and is pivotal to the secretagogue action of AMG 837.

The sequence of events is as follows:

-

Receptor Activation: AMG 837 binds to an allosteric site on the GPR40 receptor.[7]

-

Gαq Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the dissociation of GDP from the Gαq subunit and the binding of GTP.

-

PLCβ Activation: The GTP-bound Gαq subunit dissociates from the Gβγ dimer and activates phospholipase C-beta (PLCβ).

-

PIP2 Hydrolysis: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytosol and elevating intracellular calcium concentrations.

-

Insulin Exocytosis: The rise in intracellular Ca2+ is a key signal for the fusion of insulin-containing vesicles with the plasma membrane, resulting in the secretion of insulin.

Quantitative Data Presentation

The pharmacological activity of AMG 837 has been quantified in various in vitro assays. The following tables summarize the key potency and efficacy data.

Table 1: In Vitro Potency of AMG 837 in Gαq-Mediated Signaling Assays

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| Ca2+ Flux | CHO (human GPR40) | EC50 | 13.5 nM | [8] |

| Inositol Phosphate Accumulation | A9 (GPR40) | EC50 | 7.8 ± 1.2 nM | [1] |

| GTPγS Binding | Membrane Prep | EC50 | 13.0 ± 2.7 nM | [1] |

| [3H]AMG 837 Binding | Membrane Prep | pIC50 | 8.13 | [9] |

Table 2: Functional Activity of AMG 837 in Primary Cells

| Assay Type | Cell Type | Parameter | Value | Reference(s) |

| Glucose-Stimulated Insulin Secretion | Isolated Mouse Islets | EC50 | 142 ± 20 nM | [1][8] |

| Insulin Secretion in MIN6 cells | MIN6 Cells | EC50 | Comparable to Ca2+ flux | [10] |

Detailed Experimental Protocols

The characterization of AMG 837 relies on specific in vitro assays that probe the Gαq signaling pathway. Below are detailed methodologies for these key experiments.

Intracellular Calcium Mobilization (Ca2+ Flux) Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine the potency (EC50) of AMG 837 in stimulating calcium release via GPR40.

Materials:

-

CHO cells stably expressing human GPR40 and a calcium-sensitive photoprotein (e.g., aequorin).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Coelenterazine (B1669285) (aequorin substrate).

-

AMG 837 stock solution in DMSO.

-

96- or 384-well microplates.

-

Luminometer with automated injectors.

Protocol:

-

Cell Plating: Seed the GPR40-expressing CHO cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Aequorin Reconstitution: Incubate the cells with coelenterazine in assay buffer for 1-2 hours at 37°C in the dark to reconstitute the active aequorin photoprotein.

-

Compound Preparation: Prepare serial dilutions of AMG 837 in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).

-

Assay Measurement: a. Place the cell plate into the luminometer. b. Program the instrument to inject the AMG 837 dilutions into the wells. c. Immediately after injection, measure the light emission (luminescence) generated by the calcium-aequorin interaction over a period of 30-60 seconds.

-

Data Analysis: a. Integrate the luminescence signal over the measurement period for each well. b. Normalize the data to the maximal response of a reference agonist or the highest concentration of AMG 837. c. Plot the normalized response against the logarithm of the AMG 837 concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

This assay directly measures the production of inositol phosphates, a downstream product of PLCβ activation.

Objective: To quantify the functional activity of AMG 837 by measuring the accumulation of IP, a key second messenger in the Gαq pathway.

Materials:

-

A9 cells stably expressing GPR40.

-

myo-[3H]inositol.

-

Stimulation Buffer: HBSS with 10 mM LiCl.

-

Lysis Buffer: 0.1 M Formic Acid.

-

Dowex AG1-X8 resin.

-

Scintillation fluid and counter.

Protocol:

-

Cell Labeling: Plate cells and incubate them overnight with myo-[3H]inositol to allow for its incorporation into membrane phosphoinositides.

-

Pre-incubation: Wash the cells and pre-incubate them with Stimulation Buffer (containing LiCl to inhibit inositol monophosphatase) for 15-30 minutes.

-

Compound Stimulation: Add serial dilutions of AMG 837 to the cells and incubate for 1 hour at 37°C.

-

Cell Lysis: Terminate the stimulation by aspirating the buffer and adding ice-cold Lysis Buffer.

-

IP Isolation: a. Transfer the cell lysates to columns containing Dowex AG1-X8 anion-exchange resin. b. Wash the columns to remove free myo-[3H]inositol. c. Elute the total [3H]inositol phosphates with a high molarity buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).

-

Quantification: Add the eluate to scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Plot the radioactivity counts against the logarithm of the AMG 837 concentration and fit to a sigmoidal dose-response curve to determine the EC50.

[35S]GTPγS Binding Assay

This biochemical assay measures the direct activation of G proteins by the receptor.

Objective: To measure the AMG 837-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gαq proteins.

Materials:

-

Membranes prepared from cells overexpressing GPR40.

-

[35S]GTPγS.

-

GDP.

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4.

-

AMG 837 stock solution.

-

Glass fiber filter mats and a cell harvester.

Protocol:

-

Reaction Mixture: In a microplate, combine the cell membranes, GDP (to ensure G proteins are in the inactive state), and serial dilutions of AMG 837 in Assay Buffer.

-

Initiate Reaction: Add [35S]GTPγS to each well to start the binding reaction. Incubate for 30-60 minutes at 30°C.

-

Terminate Reaction: Stop the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound nucleotide.

-

Washing: Quickly wash the filters with ice-cold Assay Buffer to remove non-specific binding.

-

Quantification: Dry the filter mats, add scintillation cocktail, and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding (measured in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of AMG 837 concentration to determine the EC50 and Emax values.

Conclusion

AMG 837 is a well-characterized partial agonist of GPR40 that effectively couples to the Gαq signaling pathway. Its mechanism, involving the activation of PLCβ and subsequent mobilization of intracellular calcium, provides a direct link to its therapeutic action of potentiating glucose-stimulated insulin secretion. The quantitative data and experimental protocols outlined in this guide offer a comprehensive technical resource for researchers and professionals in the field of diabetes drug discovery and GPCR pharmacology.

References

- 1. journals.plos.org [journals.plos.org]

- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. universalbiologicals.com [universalbiologicals.com]

The Discovery and Synthesis of AMG 837 Calcium Hydrate: A GPR40 Agonist for Type 2 Diabetes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AMG 837 is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1][2][3] Developed by Amgen, this small molecule therapeutic agent enhances glucose-stimulated insulin (B600854) secretion (GSIS), positioning it as a potential treatment for type 2 diabetes mellitus.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical pharmacology of AMG 837, with a focus on its calcium hydrate (B1144303) salt form. Detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows are presented to support researchers and professionals in the field of drug development.

Introduction: Targeting GPR40 for Glycemic Control

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium and long-chain free fatty acids on insulin secretion.[6] The activation of GPR40 by endogenous ligands potentiates insulin release only in the presence of elevated glucose levels, a mechanism that significantly reduces the risk of hypoglycemia associated with other insulin secretagogues.[4] This glucose-dependent action has made GPR40 an attractive therapeutic target for the management of type 2 diabetes. AMG 837 emerged from a high-throughput screening campaign and subsequent lead optimization as a potent and selective GPR40 agonist.[4][5]

Discovery and Preclinical Pharmacology of AMG 837

In Vitro Characterization

AMG 837, chemically known as (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, has demonstrated potent partial agonism at the GPR40 receptor in various in vitro assays.[4][7] Its activity is highly specific for GPR40, with no significant off-target effects on related receptors such as GPR41, GPR43, or GPR120.[5]

Table 1: In Vitro Potency of AMG 837 in Functional Assays [3][5][7][8]

| Assay Type | Species | Cell Line | EC50 (nM) |

| Calcium Flux (Aequorin) | Human | CHO (transient) | 13.5 ± 0.8 |

| Calcium Flux (Aequorin) | Mouse | CHO (transient) | 22.6 ± 1.8 |

| Calcium Flux (Aequorin) | Rat | CHO (transient) | 31.7 ± 1.8 |

| GTPγS Binding | Human | A9 (stable) | 1.5 ± 0.1 |

| Inositol (B14025) Phosphate Accumulation | Human | A9 (stable) | 7.8 ± 1.2 |

| Insulin Secretion (Islets) | Mouse | Primary Islets | 142 ± 20 |

In Vivo Efficacy in Rodent Models

Preclinical studies in rodent models of type 2 diabetes have demonstrated the glucose-lowering efficacy of AMG 837. Oral administration of AMG 837 led to a dose-dependent improvement in glucose tolerance in both normal and Zucker fatty rats.[4][5]

Table 2: In Vivo Efficacy of AMG 837 in Rodents [4][5][7]

| Animal Model | Dosing Regimen | Endpoint | Results |

| Sprague-Dawley Rats | Single oral dose (0.03-0.3 mg/kg) | Glucose AUC during IPGTT | Dose-dependent reduction; 18.8% decrease at 0.3 mg/kg |

| Zucker Fatty Rats | Single oral dose (0.3-3 mg/kg) | Glucose AUC during IPGTT | Significant reduction in glucose excursion |

| Zucker Fatty Rats | 21-day daily oral dosing (0.03-0.3 mg/kg) | Glucose AUC during IPGTT | Sustained improvement; 39% decrease at 0.3 mg/kg on day 21 |

| HF/STZ Diabetic Mice | Single oral dose (100 mg/kg) | Glucose AUC during OGTT | 19% improvement in post-challenge glucose AUC |

Pharmacokinetics

AMG 837 exhibits favorable pharmacokinetic properties, including excellent oral bioavailability. In rats, a single 0.5 mg/kg oral dose resulted in a bioavailability of 84% and a maximum plasma concentration (Cmax) of 1.4 µM.[5]

Synthesis of AMG 837 Calcium Hydrate

The synthesis of AMG 837 is accomplished through a convergent approach, involving the preparation of two key intermediates followed by their coupling and subsequent salt formation.

Synthetic Workflow

Caption: Convergent synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid (Fragment A)

A detailed, multi-step synthesis for this chiral intermediate is required, often involving asymmetric synthesis or chiral resolution. A representative, though not explicitly detailed in the immediate search results, would likely involve the conjugate addition of an appropriate nucleophile to a chiral derivative of 4-hydroxycinnamic acid, followed by transformations to install the hex-4-ynoic acid moiety.

Protocol 2: Synthesis of 3-(Bromomethyl)-4'-(trifluoromethyl)biphenyl (Fragment B)

-

Suzuki Coupling: 3-Bromotoluene is coupled with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/water) to yield 3-methyl-4'-(trifluoromethyl)-1,1'-biphenyl.

-

Bromination: The resulting biphenyl (B1667301) derivative is then subjected to free-radical bromination using a reagent such as N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a solvent like carbon tetrachloride to afford 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl.

Protocol 3: Coupling of Fragments and Formation of this compound

-

Coupling: (S)-3-(4-hydroxyphenyl)hex-4-ynoic acid is reacted with 3-(bromomethyl)-4'-(trifluoromethyl)biphenyl in the presence of a base (e.g., K2CO3 or Cs2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. This Williamson ether synthesis reaction yields the free acid of AMG 837.

-

Purification: The crude product is purified by column chromatography or recrystallization.

-

Salt Formation: The purified AMG 837 free acid is dissolved in a suitable solvent (e.g., ethanol/water). A stoichiometric amount of a calcium salt, such as calcium hydroxide (B78521) or calcium chloride, is added to the solution. The mixture is stirred, and the resulting this compound precipitates out of solution and is collected by filtration, washed, and dried.[9]

Mechanism of Action: GPR40 Signaling Pathway

AMG 837 exerts its therapeutic effect by binding to and activating GPR40 on pancreatic β-cells. This activation initiates a downstream signaling cascade that ultimately leads to the potentiation of glucose-stimulated insulin secretion.

Caption: GPR40 signaling pathway activated by AMG 837 in pancreatic β-cells.

The binding of AMG 837 to GPR40 activates the Gαq subunit of the associated G-protein.[1][10] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][11][12] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[12] Concurrently, elevated intracellular glucose levels lead to an increased ATP/ADP ratio, closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, and the opening of voltage-dependent calcium channels (VDCCs), resulting in an influx of extracellular calcium. The combined increase in intracellular calcium from both pathways, along with the activation of protein kinase C (PKC) by DAG, synergistically enhances the exocytosis of insulin-containing granules.[11][12]

Conclusion

This compound is a potent and selective GPR40 partial agonist that has demonstrated significant potential as a therapeutic agent for type 2 diabetes in preclinical studies. Its glucose-dependent mechanism of action offers a favorable safety profile with a reduced risk of hypoglycemia. The convergent synthetic route provides a viable pathway for its production. Further clinical investigation is warranted to fully elucidate the therapeutic utility of AMG 837 in the management of type 2 diabetes.

References

- 1. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. AMG 837 hemicalcium salt | Free Fatty Acid Receptors | Tocris Bioscience [tocris.com]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 7. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]

- 8. biorxiv.org [biorxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GPR40 - Proteopedia, life in 3D [proteopedia.org]

An In-depth Technical Guide to AMG 837 Calcium Hydrate: A Potent GPR40 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 837 calcium hydrate (B1144303) is a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] As a key regulator of glucose-stimulated insulin (B600854) secretion (GSIS), GPR40 has emerged as a promising therapeutic target for type 2 diabetes. AMG 837 selectively activates GPR40, leading to the potentiation of insulin release in a glucose-dependent manner. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of AMG 837 calcium hydrate, including detailed experimental protocols and a summary of its pharmacological effects.

Chemical Structure and Physicochemical Properties

This compound is the calcium salt of the active parent molecule, AMG 837. The presence of a chiral center dictates its stereospecific interaction with the GPR40 receptor.

Chemical Structure:

The chemical structure of the active component, (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoic acid, is depicted below. The calcium hydrate salt consists of two molecules of AMG 837, one calcium ion (Ca²⁺), and one molecule of water (H₂O).

Physicochemical Properties:

A summary of the key physicochemical properties of AMG 837 and its calcium hydrate salt is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | calcium (S)-3-(4-((4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methoxy)phenyl)hex-4-ynoate hydrate | [2] |

| CAS Number | 1259389-38-2 | [2] |

| Chemical Formula | C₅₂H₄₂CaF₆O₇ | [2] |

| Molecular Weight | 932.97 g/mol | [2] |

| Appearance | White solid powder | [2] |

| Solubility | Soluble in DMSO, not in water.[2] | [2] |

| Purity | >98% | [2] |

Biological Activity and Mechanism of Action

AMG 837 is a selective partial agonist of GPR40.[1] The activation of GPR40 by AMG 837 in pancreatic β-cells initiates a signaling cascade that ultimately enhances glucose-stimulated insulin secretion.[3][4]

GPR40 Signaling Pathway

The binding of AMG 837 to GPR40, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4] The resulting increase in intracellular Ca²⁺ concentration is a key signal for the fusion of insulin-containing granules with the cell membrane and the subsequent secretion of insulin.

References

- 1. journals.plos.org [journals.plos.org]

- 2. AMG-837 calcium salt hydrate|1259389-38-2 (calium salt hydrate)--Shanghai xingMo Biotechnology [xmobio.com]

- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preclinical Studies of AMG 837 Calcium Hydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AMG 837 is a potent and selective partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2] Preclinical investigations have demonstrated its efficacy in stimulating glucose-dependent insulin (B600854) secretion and improving glucose tolerance in rodent models of type 2 diabetes.[1][3] This document provides an in-depth overview of the key preclinical findings, including in vitro activity, pharmacokinetic profiles, and in vivo efficacy, supported by detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Mechanism of Action and Signaling Pathway

AMG 837 functions as an agonist for GPR40, a receptor predominantly expressed on pancreatic β-cells.[3] The activation of GPR40 by AMG 837 is coupled to the Gαq class of G-proteins.[1][4] This initiates a signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG).[4] The subsequent increase in intracellular calcium (Ca2+) levels, mediated by IP3, is a critical step that potentiates glucose-stimulated insulin secretion (GSIS).[1][4]

Quantitative Data Summary

The preclinical activity of AMG 837 has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of AMG 837

| Assay Type | Cell Line / System | Species | EC₅₀ (nM) | Efficacy | Reference |

| [³⁵S]-GTPγS Binding | A9_GPR40 Membranes | Human | 1.5 ± 0.1 | - | [1] |

| Inositol Phosphate Accumulation | A9_GPR40 Cells | Human | 7.8 ± 1.2 | - | [1] |

| Inositol Phosphate Accumulation | A9_GPR40 Cells | Mouse | 11.0 ± 0.05 | - | [5] |

| Aequorin Ca²⁺ Flux | CHO_GPR40 Cells | Human | 0.12 ± 0.01 µM | Partial Agonist (29% Eₘₐₓ) | [5] |

| Aequorin Ca²⁺ Flux (0.01% HSA) | - | Human | - | - | [1] |

| Aequorin Ca²⁺ Flux (100% Human Serum) | - | Human | 2,140 ± 310 | - | [1][6] |

| Insulin Secretion (16.7 mM Glucose) | Isolated Pancreatic Islets | Mouse | 142 ± 20 | - | [3] |

HSA: Human Serum Albumin

Table 2: Pharmacokinetic Properties of AMG 837 in Rats

| Parameter | Value | Condition | Reference |

| Oral Bioavailability (%F) | 84% | Single 0.5 mg/kg oral dose | [1] |

| Cₘₐₓ | 1.4 µM | Single 0.5 mg/kg oral dose | [1] |

| Plasma Protein Binding (Human) | 98.7% | - | [1][6] |

| Plasma Concentration | 26 ± 6 nM | 30 min post-final dose (0.03 mg/kg for 21 days) | [1] |

| Plasma Concentration | 75 ± 13 nM | 30 min post-final dose (0.1 mg/kg for 21 days) | [1] |

| Plasma Concentration | 204 ± 49 nM | 30 min post-final dose (0.3 mg/kg for 21 days) | [1] |

Table 3: In Vivo Efficacy of AMG 837 in Rodent Models

| Animal Model | Dosing Regimen | Key Finding | Reference |

| Normal Sprague-Dawley Rats | Acute; 0.03, 0.1, 0.3 mg/kg (oral) | Dose-dependent improvement in glucose tolerance. | [1] |

| Obese Zucker Fatty Rats | Acute; 0.3, 1, 3 mg/kg (oral) | Significant reduction in glucose excursions. | [1][7] |

| Obese Zucker Fatty Rats | Chronic; 0.03, 0.1, 0.3 mg/kg daily for 21 days | Sustained improvement in glucose tolerance without tachyphylaxis. | [1][7] |

Detailed Experimental Protocols

In Vitro Assays

The activity of AMG 837 on the GPR40 receptor was evaluated using several cell-based functional assays.[1][2]

-

[³⁵S]-GTPγS Binding Assay:

-

Objective: To measure the direct activation of the Gαq protein coupled to GPR40.

-

Method: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40. These membranes were incubated with AMG 837 and [³⁵S]-GTPγS. Agonist binding to GPR40 promotes the exchange of GDP for [³⁵S]-GTPγS on the Gαq subunit. The amount of bound [³⁵S]-GTPγS was quantified using an antibody capture method specific for Gαq.[1]

-

-

Inositol Phosphate (IP) Accumulation Assay:

-

Objective: To quantify the downstream second messenger production following GPR40 activation.

-

Method: A9_GPR40 cells were treated with various concentrations of AMG 837. The activation of the Gαq-PLC pathway leads to the accumulation of inositol phosphates. The total amount of IP was measured to determine the potency and efficacy of the compound.[1][3]

-

-

Intracellular Calcium (Ca²⁺) Flux Assay:

-

Objective: To measure changes in intracellular calcium concentration, a key event in insulin secretion.

-

Method: CHO cells co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid were used. Aequorin is a Ca²⁺-sensitive bioluminescent reporter. Upon binding of AMG 837 to GPR40 and subsequent IP3-mediated Ca²⁺ release, aequorin emits light, which is measured to quantify the calcium flux.[1][7] The effect of serum protein binding was assessed by performing this assay in the presence of human serum albumin (HSA) or 100% human serum.[1][6]

-

-

Objective: To confirm that AMG 837 potentiates glucose-stimulated insulin secretion in primary cells.

-

Method: Pancreatic islets were isolated from mice. To assess GPR40 dependency, islets from both wild-type and GPR40 knockout mice were used. The islets were incubated with AMG 837 at various glucose concentrations. The amount of insulin secreted into the medium was then quantified.[3][7] This confirmed that the effect of AMG 837 was glucose-dependent and mediated specifically through GPR40.[7]

In Vivo Studies

-

Normal Rats: 8-week old Sprague-Dawley rats were used to assess the effect of AMG 837 on glucose tolerance in a non-diabetic model.[7]

-

Diabetic Rats: 8-week old obese Zucker fatty (fa/fa) rats, a model of insulin resistance and type 2 diabetes, were used to evaluate the anti-diabetic efficacy of AMG 837.[1][7]

-

Objective: To evaluate the in vivo efficacy of AMG 837 in improving the body's ability to clear a glucose load.

-

Method:

-

Rats were fasted prior to the experiment.

-

AMG 837 or a vehicle control was administered by oral gavage.

-

After 30 minutes, an intraperitoneal (IP) injection of glucose was administered.

-

Blood glucose levels were measured at multiple time points before and after the glucose challenge.

-

Plasma insulin levels were also measured to confirm that the glucose-lowering effect was due to enhanced insulin secretion.[1][7]

-

-